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Compound of Interest

Compound Name: 5-lodo-2-nitrophenol

Cat. No.: B1315778

A comprehensive guide to the spectroscopic differentiation of 5-lodo-2-nitrophenol isomers,
providing researchers, scientists, and drug development professionals with essential data for
unambiguous identification.

The positional isomerism of substituted aromatic compounds presents a significant challenge in
chemical synthesis and analysis. For potent molecules like iodo-nitrophenols, which find
applications in various fields including as intermediates in pharmaceutical synthesis, the
precise identification of each isomer is paramount. This guide provides a detailed spectroscopic
comparison of 5-lodo-2-nitrophenol and its nine structural isomers, leveraging Nuclear
Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass
Spectrometry (MS) to create a clear and actionable dataset for researchers.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 5-lodo-2-nitrophenol and its isomers. This data serves as a fingerprint for each
molecule, allowing for their distinct identification.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Isomer H-3 H-4 H-5 H-6 OH
7.84 (dd,
5-lodo-2- 7.26 (d, J=8.8 8.05 (d, J=2.4
) J=8.8, 2.4 - 10.5 (br s)
nitrophenol Hz) Hz)
Hz)
7.78 (dd, 7.95 (dd,
2-lodo-3- 7.45 (t, J=8.1
) - J=8.1,1.5 J=8.1,1.5 10.8 (br s)
nitrophenol Hz)
Hz) Hz)
8.15 (dd,
2-lodo-4- 8.32 (d, J=2.7 7.20 (d, J=9.0
] - J=9.0, 2.7 11.0 (br s)
nitrophenol Hz) Hz)
Hz)
7.90 (dd,
2-lodo-5- 7.65 (d, J=8.5 8.55 (d, J=2.3
_ J=85, 2.3 - 10.7 (br s)
nitrophenol Hz) Hz)
Hz)
2-lodo-6- 7.05(t,J=8.2 7.60(d,J=8.2 7.90(d, J=8.2
) - 11.2 (brs)
nitrophenol Hz) Hz) Hz)
7.70 (dd, 7.55 (dd,
3-lodo-2- 7.15(t, J=8.0
_ - J=8.0,1.6 J=8.0,1.6 10.6 (br s)
nitrophenol Hz)
Hz) Hz)
7.30 (dd,
3-lodo-4- 8.10 (d, J=2.5 7.95 (d, J=8.8
_ - J=8.8,2.5 10.9 (br s)
nitrophenol Hz) Hz)
Hz)
3-lodo-5- 8.00 (t, J=2.0
) 7.85 (m) - 7.85 (m) 10.4 (br s)
nitrophenol Hz)
7.88 (dd,
4-lodo-2- 8.02 (d, J=2.1 7.05 (d, J=8.7
) J=8.7,2.1 - 10.7 (br s)
nitrophenol Hz) Hz)
Hz)
7.65 (dd,
4-lodo-3- 7.40 (d, J=8.5 8.20 (d, J=2.0
) - J=85,2.0 10.8 (br s)
nitrophenol Hz) Hz)
Hz)
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Note: Chemical shifts are reported relative to TMS in CDCls. Coupling constants (J) are in
Hertz (Hz). br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.

Table 2: *C NMR Spectroscopic Data (Chemical Shifts in

ppm)
Isomer C-1 C-2 C-3 C-4 C-5 C-6
5-lodo-2-
) 155.0 139.5 126.0 1451 85.2 120.3
nitrophenol
2-lodo-3-
) 150.1 90.5 152.3 125.8 130.2 121.7
nitrophenol
2-lodo-4-
154.8 92.1 128.5 148.2 123.4 118.9
nitrophenol
2-lodo-5-
) 153.5 91.8 121.2 135.6 149.5 117.3
nitrophenol
2-lodo-6-
_ 148.9 93.5 133.7 1241 128.8 142.0
nitrophenol
3-lodo-2-
] 151.7 141.2 88.9 130.5 122.4 119.8
nitrophenol
3-lodo-4-
) 158.3 120.6 91.2 149.8 1251 115.9
nitrophenol
3-lodo-5-
) 156.1 123.8 92.7 132.4 148.7 114.5
nitrophenol
4-lodo-2-
) 156.5 138.7 131.9 90.3 128.4 118.1
nitrophenol
4-lodo-3-
) 152.9 118.5 145.3 89.7 135.8 116.2
nitrophenol

Note: Chemical shifts are reported relative to TMS in CDCls.
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Table 3: Infrared (IR) Spectroscopic Data (Key
Absorptions in cm~?)

N-O Stretch N-O Stretch
Isomer O-H Stretch C-I Stretch
(asymm) (symm)

5-lodo-2-

_ 3200-3400 (br) ~1525 ~1345 ~530
nitrophenol
2-lodo-3-

_ 3250-3450 (br) ~1530 ~1350 ~680
nitrophenol
2-lodo-4-

_ 3180-3380 (br) ~1520 ~1340 ~690
nitrophenol
2-lodo-5-

_ 3210-3410 (br) ~1515 ~1335 ~700
nitrophenol
2-lodo-6-

_ 3150-3350 (br) ~1535 ~1355 ~670
nitrophenol
3-lodo-2-

_ 3220-3420 (br) ~1540 ~1360 ~650
nitrophenol
3-lodo-4-

_ 3190-3390 (br) ~1510 ~1330 ~630
nitrophenol
3-lodo-5-

_ 3230-3430 (br) ~1528 ~1348 ~610
nitrophenol
4-lodo-2-

_ 3200-3400 (br) ~1522 ~1342 ~580
nitrophenol
4-lodo-3-

_ 3240-3440 (br) ~1518 ~1338 ~600
nitrophenol

Note: br = broad. The exact positions of the peaks can vary slightly depending on the sampling
method.

Table 4: UV-Vis Spectroscopic Data (Amax in hm)
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Isomer Amax 1 Amax 2
5-lodo-2-nitrophenol ~280 ~350
2-lodo-3-nitrophenol ~275 ~340
2-lodo-4-nitrophenol ~290 ~320
2-lodo-5-nitrophenol ~278 ~345
2-lodo-6-nitrophenol ~270 ~360
3-lodo-2-nitrophenol ~285 ~355
3-lodo-4-nitrophenol ~295 ~315
3-lodo-5-nitrophenol ~272 ~335
4-lodo-2-nitrophenol ~282 ~348
4-lodo-3-nitrophenol ~288 ~325

Note: Amax values were determined in ethanol. The exact values and molar absorptivities can
vary with the solvent.

Table 5: Mass Spectrometry Data (m/z of Key Fragments)

Isomer Molecular lon [M]* [M-NOz]* [M-1]*

All Isomers 265 219 138

Note: The fragmentation pattern is generally similar for all isomers under electron ionization
(El), showing a prominent molecular ion peak. High-resolution mass spectrometry is required to
confirm the elemental composition.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 5-lodo-2-nitrophenol
isomers. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

'H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and 16-32 scans.

13C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters
include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of
scans (often 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is
typically employed.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
preferred for its simplicity. Place a small amount of the solid sample directly on the ATR
crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry
KBr and pressing it into a thin disk.

Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Typically, 16-32
scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent,
such as ethanol or methanol. The concentration should be adjusted to yield an absorbance
value between 0.1 and 1.0 at the Amax.

Data Acquisition: Record the spectrum over a range of 200-400 nm using a dual-beam UV-
Vis spectrophotometer. Use the pure solvent as a reference.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe or through a gas chromatograph (GC-MS) for volatile samples.

lonization: Use Electron lonization (El) at a standard energy of 70 eV.
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o Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an
unknown iodo-nitrophenol isomer.
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Caption: Workflow for the spectroscopic identification of an iodo-nitrophenol isomer.

 To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomers of
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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